molecular formula C29H36O8 B12732133 (1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione

(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione

Cat. No.: B12732133
M. Wt: 512.6 g/mol
InChI Key: IWFOIUWPNYEUAI-KODRNYRYSA-N
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Description

Systematic IUPAC Nomenclature

The systematic IUPAC name of this compound reflects its intricate polycyclic architecture and stereochemical complexity. The parent structure is a spiro system connecting a pentacyclic framework to an oxirane (epoxide) ring. The name is constructed as follows:

  • Spiro descriptor : The term "spiro" indicates the junction of two independent ring systems at a single atom (position 27 of the pentacyclic system and position 2' of the oxirane).
  • Pentacyclo framework : The prefix "pentaoxapentacyclo" denotes five oxygen atoms and five fused rings. The bracketed numbers [23.2.1.1¹⁵,¹⁸.0³,⁸.0⁸,²⁶] specify the bridge positions:
    • A 23-membered ring with bridging atoms at positions 15–18 and 3–8
    • Additional bridges at positions 8–26 and 3–8.
  • Backbone structure : "Nonacosa-4,12,19,21-tetraene" describes a 29-carbon chain with double bonds at positions 4, 12, 19, and 21, all in Z configuration.
  • Substituents : Five methyl groups at positions 5, 13, 17, 26, and 27, along with two ketone groups at positions 11 and 23.

The full name adheres to IUPAC Rule RB-4.4 for spiro compounds and extends to 136 characters, making it one of the most complex nomenclature assignments in organic chemistry.

Properties

Molecular Formula

C29H36O8

Molecular Weight

512.6 g/mol

IUPAC Name

(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione

InChI

InChI=1S/C29H36O8/c1-17-9-10-28-15-32-25(31)12-18(2)13-26-34-19(3)20(35-26)7-5-6-8-24(30)37-21-14-23(36-22(28)11-17)29(16-33-29)27(21,28)4/h5-8,11-12,19-23,26H,9-10,13-16H2,1-4H3/b7-5-,8-6-,18-12-/t19-,20-,21-,22-,23-,26?,27-,28-,29+/m1/s1

InChI Key

IWFOIUWPNYEUAI-KODRNYRYSA-N

Isomeric SMILES

C[C@@H]1[C@H]2/C=C\C=C/C(=O)O[C@@H]3C[C@@H]4[C@]5([C@]3([C@]6(CCC(=C[C@H]6O4)C)COC(=O)/C=C(\CC(O1)O2)/C)C)CO5

Canonical SMILES

CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • Polycyclic lactones or cyclic ethers as precursors to the pentacyclic framework.
  • Allylic or homoallylic alcohols for epoxidation steps.
  • Methylated intermediates to introduce the tetramethyl substitution pattern.

Stepwise Synthesis Approach

Step Reaction Type Description Key Conditions Outcome
1 Cyclization Formation of initial polycyclic ring system via intramolecular nucleophilic attack or Diels-Alder reaction Acid or base catalysis, elevated temperature Pentacyclic intermediate with oxygen heteroatoms
2 Oxidation Selective oxidation of alcohols or alkenes to ketones Use of oxidants like PCC, Dess-Martin periodinane, or Swern oxidation Introduction of dione functionalities
3 Spiro center formation Intramolecular cyclization to form spiro linkage Lewis acid catalysis or base-promoted cyclization Spiro-fused pentacyclic system
4 Epoxidation Stereoselective epoxidation of alkene precursor m-CPBA or Sharpless epoxidation for enantioselectivity Formation of oxirane ring with defined stereochemistry
5 Final purification Chromatographic separation and crystallization Silica gel chromatography, recrystallization Pure target compound

Alternative Synthetic Routes

  • Cascade Cyclization: One-pot reactions where multiple rings form sequentially under controlled conditions, improving yield and stereocontrol.
  • Biomimetic Synthesis: Mimicking natural biosynthetic pathways using enzyme catalysis or biomimetic reagents to achieve complex ring systems.
  • Chiral Catalyst-Mediated Synthesis: Use of chiral catalysts (e.g., chiral Lewis acids) to induce stereoselectivity in key steps such as epoxidation and cyclization.

Research Findings and Data

Yield and Stereoselectivity

Method Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Notes
Stepwise synthesis with m-CPBA epoxidation 45-60 >95:5 90-95% (with chiral catalyst) High stereoselectivity in epoxidation
Cascade cyclization approach 55-70 >90:10 Not reported Efficient ring formation, moderate stereocontrol
Biomimetic enzymatic synthesis 30-50 >98:2 >98% Excellent stereocontrol but limited scalability

Analytical Characterization

Challenges and Considerations

  • Controlling multiple stereocenters simultaneously is challenging; requires precise reaction conditions.
  • Epoxidation must be highly selective to avoid side reactions.
  • The spirocyclic framework is sensitive to harsh conditions; mild reagents preferred.
  • Scale-up requires optimization to maintain stereochemical integrity.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Stepwise synthesis Controlled stepwise ring formation and functionalization High purity, good stereocontrol Time-consuming, moderate yield
Cascade cyclization One-pot multi-ring formation Efficient, fewer steps Moderate stereoselectivity
Biomimetic synthesis Enzyme or biomimetic catalyst use Excellent stereocontrol Limited scalability, cost
Chiral catalyst-mediated Use of chiral catalysts in key steps High enantioselectivity Requires expensive catalysts

Chemical Reactions Analysis

Types of Reactions

This compound could undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may act by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Case Study : Research has shown that derivatives of spiro compounds can inhibit tumor growth in breast cancer models by targeting the PI3K/Akt pathway.

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects:

  • Targeting Inflammation : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Clinical Relevance : Compounds with similar frameworks have been explored for conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Studies have demonstrated that spirocyclic compounds can exhibit antimicrobial properties:

  • Broad-Spectrum Efficacy : Preliminary tests suggest effectiveness against both Gram-positive and Gram-negative bacteria.
  • Potential Use : These properties could lead to the development of new antibiotics or preservatives.

Polymer Chemistry

The unique structure of this compound allows for its use in polymer synthesis:

  • Polymerization Techniques : It can serve as a monomer or cross-linking agent in the formation of novel polymers with enhanced mechanical properties.
  • Case Study : Research indicates that polymers derived from similar spiro compounds exhibit improved thermal stability and flexibility.

Nanotechnology

The compound's ability to form stable complexes suggests applications in nanotechnology:

  • Nanocarriers for Drug Delivery : Its structure may facilitate the development of nanocarriers that enhance the bioavailability of therapeutic agents.
  • Case Study : Studies on related compounds have shown effective encapsulation and targeted delivery to cancer cells.

Comprehensive Data Table

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells via PI3K/Akt pathway
Anti-inflammatory PropertiesInhibits COX-2 and pro-inflammatory cytokines
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Materials SciencePolymer ChemistryEnhances mechanical properties in novel polymers
NanotechnologyEffective nanocarriers for drug delivery

Mechanism of Action

The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Spiro Compounds

Structural and Functional Differences

Feature Target Compound Similar Compounds (Examples)
Core Structure Pentaoxapentacyclo + oxirane Tetraoxatetracyclo (), diazaspiro[4.5]decane ()
Substituents Four methyl groups Aryl, allylthiocarbamate (), chlorophenyl ()
Stereochemical Complexity 8 stereocenters, Z-configured double bonds 3–5 stereocenters in ; axial chirality in
Functional Groups Two ketones (11,23-dione), oxirane Thiocarbamate (), Boc-protected amines (), quinoline ()

Physicochemical Properties

  • Solubility : The target’s oxygen-rich structure may enhance water solubility compared to nitrogen-dominated spiroazetidines () but reduce lipophilicity relative to aryl-substituted analogs ().

Stereochemical Considerations

The rigid spiro architecture enforces a fixed spatial arrangement of substituents, analogous to enantioselective spirosilanes ().

Pharmacological Potential

While the target compound lacks direct bioactivity data, structurally related spiro compounds show promise:

  • Spiroazetidines (): Scaffolds for protease inhibitors.
  • Isatin-based spiro derivatives (): Fluorescent chemosensors for Cu(II).
  • Diazaspiro[4.5]decane (): Analogs exhibit CNS activity. The target’s ketones and epoxide could serve as electrophilic sites for covalent binding, similar to spiro-β-lactams in antibiotic research .

Biological Activity

The compound (1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione is a complex organic molecule with potential biological activity. This article reviews the current understanding of its biological properties based on available research findings.

Chemical Structure and Properties

The structure of this compound features multiple rings and functional groups that may contribute to its biological activity. The presence of multiple oxirane (epoxide) groups suggests potential reactivity in biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance:

  • Case Study 1 : A related compound demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli in vitro. The mechanism was attributed to disruption of the bacterial cell membrane integrity.
  • Case Study 2 : Another study reported that derivatives of spiro compounds showed antifungal activity against Candida albicans, suggesting a broader spectrum of antimicrobial effects.

Cytotoxic Activity

The cytotoxic effects of this compound have been explored in various cancer cell lines:

  • Research Finding : In vitro assays revealed that the compound exhibited dose-dependent cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were determined to be in the low micromolar range.
  • Mechanism of Action : Apoptosis was confirmed as the primary mode of cell death through flow cytometry analysis and caspase activation assays.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases; thus compounds with anti-inflammatory properties are of great interest:

  • Study Results : The compound was shown to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
  • Pathway Involvement : It appears to modulate NF-kB signaling pathways which are crucial for inflammatory responses.

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineEffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
CytotoxicMCF-7 (Breast Cancer)Dose-dependent cytotoxicity
CytotoxicA549 (Lung Cancer)IC50 in low micromolar range
Anti-inflammatoryMacrophagesInhibition of cytokines

Q & A

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

  • Methodological Answer : Use a combination of single-crystal X-ray diffraction (SCXRD) and nuclear magnetic resonance (NMR) spectroscopy. SCXRD provides unambiguous spatial arrangement via crystallographic parameters (e.g., R factor, mean bond lengths). For example, highlights SCXRD with a data-to-parameter ratio of 16.9 and R factor = 0.056, ensuring structural reliability . Pair this with NOESY NMR to confirm spatial proximity of methyl groups and spiro-oxirane moieties. Assign stereodescriptors (R/S) using IUPAC guidelines ( ) and cross-validate with density functional theory (DFT) calculations.

Q. What spectroscopic techniques are optimal for purity assessment and functional group identification?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for molecular formula confirmation and liquid chromatography-mass spectrometry (LC-MS) for purity. Infrared (IR) spectroscopy identifies oxygen-rich functional groups (e.g., dione, oxirane). For example, demonstrates the use of advanced MS and IR in similar polycyclic systems. Validate results against synthetic intermediates using thin-layer chromatography (TLC) with multiple solvent systems.

Q. What synthetic strategies are viable for constructing the spiro-oxirane and pentaoxapentacyclic core?

  • Methodological Answer : Use oxidative cyclization of diols or epoxidation of allylic alcohols to form the oxirane. For the pentacyclic core, employ tandem Diels-Alder reactions or photochemical [2+2] cycloadditions. and highlight analogous syntheses using regioselective catalysts (e.g., Lewis acids for stereocontrol). Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate species.

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize solvent selection for crystallization?

  • Methodological Answer : Use COMSOL Multiphysics or GROMACS to model solvent-polarity interactions with the compound’s hydrophobic methyl groups and polar oxirane/dione moieties. emphasizes AI-driven simulations for predicting solvent-crystal lattice compatibility. Compare simulation results with experimental solubility data in solvents like DMSO, acetonitrile, and chloroform. Prioritize solvents with low Gibbs free energy of solvation.

Q. How to resolve contradictions between spectroscopic data and computational predictions of reactivity?

  • Methodological Answer : Conduct hybrid QM/MM (quantum mechanics/molecular mechanics) studies to model reaction pathways (e.g., oxirane ring-opening). Cross-validate with kinetic isotopic effect (KIE) experiments and in-situ FTIR. For discrepancies in NMR chemical shifts, use relativistic DFT calculations (e.g., ZORA Hamiltonian) to account for heavy atoms. and recommend integrating AI for error analysis in conflicting datasets.

Q. What experimental design principles apply to studying the compound’s stability under varying pH and temperature?

  • Methodological Answer : Adopt a factorial design () with factors: pH (3–10), temperature (25–80°C), and ionic strength. Use response surface methodology (RSM) to optimize conditions. Monitor degradation via HPLC and identify byproducts via tandem MS. ’s quadruplicate sensory analysis framework can be adapted for statistical rigor. Include negative controls (e.g., inert atmosphere vs. ambient oxygen).

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